Home > Products > Screening Compounds P75128 > 6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline - 511239-03-5

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3520178
CAS Number: 511239-03-5
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Compound Description: This compound is structurally similar to the target compound, 6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline. The crystal structure of this compound reveals a dihedral angle of 68.97(2)° between the pyrrolyl and quinolinyl fragments. [ [] ] Two intramolecular C—H⋯O hydrogen bonds stabilize the molecule. [ [] ] In the crystal, molecules form infinite chains through intermolecular N—H⋯O(CH3) hydrogen bonds. [ [] ]

1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound exhibits potent hypotensive and bronchodilating properties. [ [] ] Research suggests it might act as an adrenergic beta-receptor stimulant due to the ability of pronethanol to inhibit its effect on cardiac rhythm. [ [] ] This compound is structurally related to the target compound, 6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline.

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (Compound 1a)

Compound Description: This compound was investigated as a potential fluorine-18 labeled radiopharmaceutical for P-glycoprotein (P-gp) PET imaging at the blood-brain barrier. In vitro studies identified it as a P-gp substrate. [ [] ]

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Compound 2)

Compound Description: Similar to Compound 1a, this compound was also explored as a potential fluorine-18 labeled radiopharmaceutical for P-gp PET imaging at the blood-brain barrier, exhibiting P-gp substrate characteristics in vitro. [ [] ]

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (Compound 3)

Compound Description: This fluorine-18 labeled compound was investigated as a potential radiopharmaceutical for imaging P-gp at the blood-brain barrier. In vivo studies using Mdr1a/b(-/-)Bcrp1(-/-) mice demonstrated a 2-fold higher brain uptake compared to wild-type mice, indicating its interaction with P-gp. [ [] ] The compound also displayed good metabolic stability. [ [] ]

6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline

Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline. The key difference is in the substituent at the 2-position of the tetrahydroisoquinoline ring. This compound has a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl group attached to the nitrogen, while the target compound has a thiophen-2-yl group directly linked to the 1-position of the tetrahydroisoquinoline. [ [] ]

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinoline Derivatives

Compound Description: A series of 17 compounds based on this scaffold were synthesized and tested for their ability to modulate P-gp-mediated multidrug resistance (MDR) [ [] ]. These compounds were designed based on previous research and aimed to improve potency, cytotoxicity, and duration of action. [ [] ].

2‐[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound is structurally similar to 6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline. The crystal structure reveals the N-containing six-membered ring of the tetrahydroisoquinoline unit adopts a half-chair conformation. [ [] ] The dihedral angle between the tetrahydroisoquinoline ring system and its nearest phenyl ring is 76.90(13)°. [ [] ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: This compound is a human metabolite of the If channel inhibitor, YM758. [ [] ] Studies suggest that it might be secreted into urine via hOCT2/rOct2 transporters. [ [] ]

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is another human metabolite of the If channel inhibitor YM758. [ [] ]

Overview

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma-2 receptor ligand, which is implicated in various therapeutic applications including cancer treatment and neuroprotection. The compound's structure includes a tetrahydroisoquinoline core substituted with methoxy and thiophene groups, enhancing its pharmacological properties.

Source and Classification

This compound is classified under heterocyclic compounds and specifically falls within the category of isoquinoline derivatives. It can be sourced from various synthetic pathways that utilize starting materials such as phenylglycinol and thiophene derivatives. Its classification as a sigma receptor ligand highlights its relevance in pharmacological research, particularly in the context of cancer therapies and neurobiology.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step synthetic routes. A notable method is the Petasis reaction combined with the Pomeranz–Fritsch–Bobbitt cyclization. This approach utilizes chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol as a key intermediate.

Technical Details

  1. Starting Materials: The synthesis begins with (R)-phenylglycinol, which reacts with 2-bromo-1,1-diethoxyethane in dry dimethylformamide at elevated temperatures to form an intermediate.
  2. Petasis Reaction: This intermediate undergoes a Petasis reaction with boronic acid and glyoxylic acid to yield a rigid chiral oxazinone derivative.
  3. Cyclization: The oxazinone derivative is then subjected to Pomeranz–Fritsch–Bobbitt cyclization to form the desired tetrahydroisoquinoline structure.
  4. Final Steps: The final product is isolated through purification techniques such as column chromatography and crystallization from ethanol-water mixtures .
Molecular Structure Analysis

Structure

The molecular structure of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline features:

  • A tetrahydroisoquinoline backbone.
  • Two methoxy groups located at the 6 and 7 positions.
  • A thiophene ring attached at the 1 position.

Data

The molecular formula is C13H13NO2SC_{13}H_{13}NO_2S, with a molecular weight of approximately 251.31 g/mol. The compound's structural characteristics contribute to its biological activity and solubility properties.

Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions typical of isoquinoline derivatives:

  • Alkylation: The nitrogen atom in the isoquinoline ring can be alkylated.
  • Oxidation: The methoxy groups can be oxidized under specific conditions.

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC) and characterized by spectral methods including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry .

Mechanism of Action

The mechanism of action for 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with sigma receptors. Specifically:

  • Sigma Receptor Binding: The compound exhibits high affinity for sigma-2 receptors, which are overexpressed in certain cancer cells.

Data

Binding assays have shown that some derivatives of this compound exhibit Ki values in the low nanomolar range for sigma-2 receptors, indicating potent interaction and potential therapeutic effects against tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

Relevant data include infrared (IR) spectra showing characteristic functional group absorptions and NMR data confirming structural integrity .

Applications

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific applications:

  • Pharmaceutical Research: Used as a lead compound in the development of sigma receptor ligands for cancer therapy.
  • Biological Studies: Investigated for its neuroprotective effects and potential applications in treating neurodegenerative diseases.

The ongoing research into its derivatives continues to explore their efficacy against various cancers and their mechanisms of action at the cellular level .

Properties

CAS Number

511239-03-5

Product Name

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3

InChI Key

GLXRHRXCWKOJAR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.